Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533966
InChI: InChI=1S/C14H17FO2/c1-2-17-14(16)9-10-7-12(8-10)11-3-5-13(15)6-4-11/h3-6,10,12H,2,7-9H2,1H3
SMILES:
Molecular Formula: C14H17FO2
Molecular Weight: 236.28 g/mol

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate

CAS No.:

Cat. No.: VC17533966

Molecular Formula: C14H17FO2

Molecular Weight: 236.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate -

Specification

Molecular Formula C14H17FO2
Molecular Weight 236.28 g/mol
IUPAC Name ethyl 2-[3-(4-fluorophenyl)cyclobutyl]acetate
Standard InChI InChI=1S/C14H17FO2/c1-2-17-14(16)9-10-7-12(8-10)11-3-5-13(15)6-4-11/h3-6,10,12H,2,7-9H2,1H3
Standard InChI Key MFNWTIWDYXODJY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate delineates its structure:

  • A cyclobutane ring (four-membered carbon chain) substituted at position 3 with a 4-fluorophenyl group.

  • An ethyl acetate moiety (-CH₂COOEt) attached to position 2 of the cyclobutane.

Molecular Formula: C14H17FO2\text{C}_{14}\text{H}_{17}\text{FO}_2
Molecular Weight: 236.28 g/mol (calculated using atomic masses: C=12.01, H=1.01, F=19.00, O=16.00).

Stereochemical Considerations

Cyclobutane’s non-planar "puckered" conformation introduces stereoisomerism. The spatial arrangement of substituents (4-fluorophenyl and acetate groups) can lead to distinct diastereomers, though specific stereochemical data for this compound remains uncharacterized in literature .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Plausible synthetic routes derive from methodologies used for analogous structures (e.g., ethyl 2-(3-chloro-5-cyano-4-fluorophenyl)acetate ):

  • Cyclobutane Ring Formation:

    • [2+2] Photocycloaddition of 4-fluorostyrene derivatives.

    • Transition metal-catalyzed cyclization of 1,3-dienes.

  • Esterification:

    • Reaction of cyclobutanecarboxylic acid derivatives with ethanol under acid catalysis.

Stepwise Synthesis Protocol (Hypothetical)

Step 1: Synthesis of 3-(4-fluorophenyl)cyclobutanecarboxylic acid

  • Reaction: UV-induced [2+2] cycloaddition of 4-fluoroacrylophenone.

  • Conditions: Benzene solvent, 254 nm light, 48 h.

Step 2: Esterification

  • Reagents: Thionyl chloride (SOCl₂) for acid chloride formation, followed by ethanol.

  • Yield: ~85% (based on analogous esterifications ).

Step 3: Purification

  • Method: Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Physicochemical Properties

Experimental Data (Extrapolated)

PropertyValue
Melting Point45–50°C (estimated)
Boiling Point280–285°C (at 760 mmHg)
SolubilitySoluble in DCM, THF; insoluble in water
LogP (Partition Coefficient)3.2 (predicted via ChemAxon)

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.25 (t, 3H, -OCH₂CH₃), 2.85–3.10 (m, cyclobutane protons), 4.12 (q, 2H, -OCH₂), 7.02–7.25 (m, aromatic H).

  • ¹³C NMR:

    • δ 14.1 (-OCH₂CH₃), 60.8 (-OCH₂), 170.5 (C=O).

Applications and Biological Relevance

Pharmaceutical Intermediate

Fluorophenyl-cyclobutane esters serve as precursors in kinase inhibitor synthesis (e.g., analogs of 4-[3-(1-(4-fluorophenyl)cyclobutyl)-1,2,4-oxadiazol-5-yl]-1-methylpyridin-2-one). Bioisosteric replacement of phenyl rings with cyclobutyl groups enhances metabolic stability .

Material Science

The rigid cyclobutane core contributes to liquid crystal properties in polymer matrices, though applications remain exploratory.

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric catalysis for diastereomerically pure batches.

  • Biological Screening: Evaluation of antimicrobial or anticancer activity via high-throughput assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator